molecular formula C6H9BClNO3 B3040688 2-Methoxypyridine-4-boronic acid hydrocloride CAS No. 2304634-31-7

2-Methoxypyridine-4-boronic acid hydrocloride

Cat. No. B3040688
CAS RN: 2304634-31-7
M. Wt: 189.41
InChI Key: RSHDOVPDBWJNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxypyridine-4-boronic Acid is a coupling reagent . It is used in the synthesis of efficacious pyrrolopyridazines, which are used as JAK1/3 inhibitors .


Synthesis Analysis

2-Methoxypyridine-4-boronic Acid is used as a coupling reagent in the synthesis of efficacious pyrrolopyridazines .


Molecular Structure Analysis

The molecular formula of 2-Methoxypyridine-4-boronic Acid is C6H8BNO3 . The SMILES string representation is COc1cc(ccn1)B(O)O .


Chemical Reactions Analysis

2-Methoxypyridine-4-boronic Acid is used in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

2-Methoxypyridine-4-boronic Acid is a white to light yellow to light orange solid . Its molecular weight is 152.94 . The predicted boiling point is 325.7±52.0 °C , and the predicted density is 1.24±0.1 g/cm3 .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is used as a reagent in the Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Pyrrolopyridazines

“2-Methoxypyridine-4-boronic Acid” is used as a coupling reagent in the synthesis of efficacious pyrrolopyridazines . These are used as JAK1/3 inhibitors, which have potential applications in the treatment of various diseases.

Synthesis of CYP17 Inhibitors

Although not directly related to “2-Methoxypyridine-4-boronic Acid”, its structural analog “4-Methoxypyridin-3-yl” boronic acid hydrochloride is used in the preparation of imidazopyridazinyl compounds acting as CYP17 inhibitors . These inhibitors are useful in treating cancer.

Hydromethylation Sequence

Boron reagents, including “2-Methoxypyridine-4-boronic Acid”, can be used in hydromethylation sequences . This process was applied to methoxy protected (-)-Δ8-THC and cholesterol.

Protodeboronation

The protodeboronation of pinacol boronic esters, which can involve “2-Methoxypyridine-4-boronic Acid”, has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Synthesis of Other Boronic Acids

“2-Methoxypyridine-4-boronic Acid” can serve as a starting material or intermediate in the synthesis of other boronic acids, which have a wide range of applications in organic synthesis .

Safety and Hazards

2-Methoxypyridine-4-boronic Acid is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

As a coupling reagent used in the synthesis of efficacious pyrrolopyridazines, 2-Methoxypyridine-4-boronic Acid has potential applications in the development of JAK1/3 inhibitors . These inhibitors could have significant implications in the treatment of various diseases, opening up new avenues for future research.

Mechanism of Action

Target of Action

The primary target of 2-Methoxypyridine-4-boronic Acid Hydrochloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound is also used as a coupling reagent in the synthesis of efficacious pyrrolopyridazines, which are used as JAK1/3 inhibitors .

Mode of Action

The compound participates in the Suzuki–Miyaura coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in the formation of carbon–carbon bonds . This pathway is crucial for the synthesis of various organic compounds, including efficacious pyrrolopyridazines .

Pharmacokinetics

It’s known that the compound is used in the suzuki–miyaura coupling reaction, which is characterized by exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a variety of organic compounds, including efficacious pyrrolopyridazines used as JAK1/3 inhibitors .

properties

IUPAC Name

(2-methoxypyridin-4-yl)boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3.ClH/c1-11-6-4-5(7(9)10)2-3-8-6;/h2-4,9-10H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHDOVPDBWJNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)OC)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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